molecular formula C14H18Cl2N2O B11511860 (2,5-Dichloro-4,6-dimethylpyridin-3-yl)(4-methylpiperidin-1-yl)methanone

(2,5-Dichloro-4,6-dimethylpyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B11511860
M. Wt: 301.2 g/mol
InChI Key: ABSBULPCKOUIFO-UHFFFAOYSA-N
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Description

2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE is a complex organic compound with a pyridine ring structure This compound is characterized by the presence of two chlorine atoms, two methyl groups, and a piperidine moiety attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and organic solvents like dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to ensure high yield and purity of the final product. Catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine atoms and the piperidine moiety in 2,5-DICHLORO-4,6-DIMETHYL-3-(4-METHYLPIPERIDINE-1-CARBONYL)PYRIDINE makes it unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

(2,5-dichloro-4,6-dimethylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18Cl2N2O/c1-8-4-6-18(7-5-8)14(19)11-9(2)12(15)10(3)17-13(11)16/h8H,4-7H2,1-3H3

InChI Key

ABSBULPCKOUIFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C(=C(N=C2Cl)C)Cl)C

Origin of Product

United States

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